



An In-Depth Technical Guide to 2,6-Dichlorocapronic Acid Xylidide

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Compound of Interest

Compound Name: 2,6-Dichlorocapronic acid xylidide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorocapronic acid xylidide, with the CAS Number 1037184-07-8, is a recognized impurity of the local anesthetic bupivacaine. As a critical reference standard in pharmaceutical quality control, a comprehensive understanding of its chemical properties, synthesis, and analytical characterization is paramount for ensuring the safety and efficacy of bupivacaine formulations. This technical guide provides an in-depth overview of **2,6-Dichlorocapronic acid xylidide**, including its chemical structure, synthesis, analytical methodologies, and a discussion of its potential biological interactions based on its structural relationship to bupivacaine.

Chemical Identity and Properties

2,6-Dichlorocapronic acid xylidide is systematically named 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide. Its chemical structure consists of a hexanamide backbone with chlorine atoms substituted at the 2nd and 6th positions, and the amide nitrogen is bonded to a 2,6-dimethylphenyl group.

Table 1: Chemical Identifiers and Properties



Property	Value	
CAS Number	1037184-07-8	
IUPAC Name	2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide	
Molecular Formula	C14H19Cl2NO	
Molecular Weight	288.21 g/mol	
Synonyms	Bupivacaine Impurity D, (2RS)-2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide	

Synthesis

A detailed experimental protocol for the synthesis of **2,6-Dichlorocapronic acid xylidide**, referred to as a bupivacaine impurity, is outlined in patent CN108727214A. The synthesis is a two-step process involving the formation of an acid chloride followed by amidation.

Experimental Protocol: Synthesis of 2,6-Dichlorocapronic Acid Xylidide

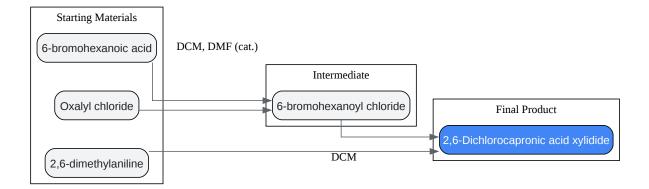
Step 1: Synthesis of 6-bromohexanoyl chloride

- In a reaction vessel, add 6-bromohexanoic acid, dichloromethane, and a catalytic amount of N,N-dimethylformamide.
- Under the protection of a nitrogen atmosphere and cooled in an ice-salt bath, add oxalyl chloride dropwise.
- After the addition is complete, allow the reaction to proceed at a temperature between 0°C and 25°C.
- Upon completion of the reaction, concentrate the mixture under reduced pressure.
- Add toluene to the residue and concentrate again to yield the crude 6-bromohexanoyl chloride.



Step 2: Synthesis of 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide (Compound II in the patent)

- Dissolve the crude 6-bromohexanoyl chloride in dichloromethane.
- In a separate vessel, prepare a dichloromethane solution of 2,6-dimethylaniline (xylidine).
- Under a nitrogen atmosphere and cooled in an ice-salt bath, add the 2,6-dimethylaniline solution dropwise to the 6-bromohexanoyl chloride solution.
- Maintain the reaction temperature between 5°C and 10°C after the addition is complete.
- After the reaction is complete, the product is isolated by direct filtration, washed, and dried to yield compound II (2,6-Dichlorocapronic acid xylidide).



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Caption: Synthesis workflow for **2,6-Dichlorocapronic acid xylidide**.

Analytical Methods

The quantification and identification of **2,6-Dichlorocapronic acid xylidide** as an impurity in bupivacaine is crucial. High-Performance Liquid Chromatography (HPLC) and Ultra-



Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the primary analytical techniques employed.

Experimental Protocol: UPLC-MS Analysis

The following is a representative UPLC-MS method for the analysis of bupivacaine and its impurities.

Chromatographic Conditions:

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer)
 and an organic solvent like methanol or acetonitrile is common.
- Flow Rate: Optimized for the specific column dimensions.
- Column Temperature: Maintained at a constant temperature, for example, 40°C.
- Injection Volume: A small, precise volume (e.g., 1-5 μL).
- Detection: UV detection at a specific wavelength (e.g., 210 nm) and/or mass spectrometry.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.
- Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

Table 2: Representative Analytical Method Parameters and Performance



Parameter	Value	
Technique	UPLC-MS	
Column	C18 Reversed-Phase	
Mobile Phase	Water/Methanol or Water/Acetonitrile Gradient	
Detection	UV and/or Mass Spectrometry	
Limit of Quantification (LOQ)	Can be as low as sub-ng/mL levels	
Linearity	Typically demonstrated over a range relevant for impurity profiling	

Data Presentation

Table 3: Quantitative Data Summary

Data Point	Value	Source/Method
Molecular Weight	288.21 g/mol	Calculated
Purity (as a reference standard)	>95%	HPLC
Storage Temperature	2-8°C	Supplier Data

Potential Biological Interaction

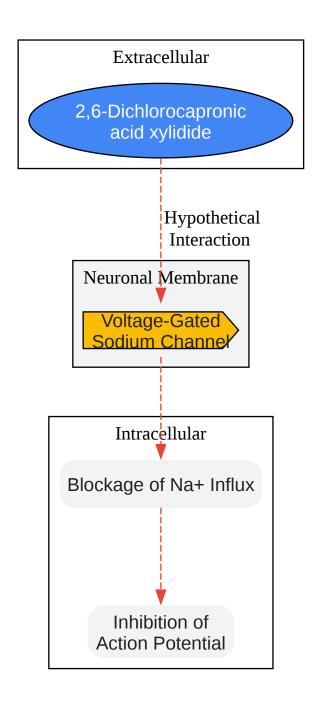
As a structural analog of bupivacaine, **2,6-Dichlorocapronic acid xylidide** is hypothesized to have a similar mechanism of action, which involves the blockade of voltage-gated sodium channels. However, it is crucial to note that there is currently no direct experimental evidence to confirm the pharmacological or toxicological profile of this specific impurity.

Hypothetical Signaling Pathway

The primary mechanism of action of local anesthetics like bupivacaine is the inhibition of voltage-gated sodium channels in the neuronal cell membrane. By blocking these channels, the influx of sodium ions is prevented, which in turn inhibits the depolarization of the nerve



membrane and the propagation of action potentials, leading to a loss of sensation. Given its structural similarity, **2,6-Dichlorocapronic acid xylidide** may also interact with these channels.



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Caption: Hypothetical interaction with a voltage-gated sodium channel.

Conclusion



2,6-Dichlorocapronic acid xylidide is a significant impurity of bupivacaine, and its control is essential for the quality and safety of the final drug product. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and modern analytical methods for its characterization. While its biological activity has not been extensively studied, its structural similarity to bupivacaine suggests a potential interaction with voltage-gated sodium channels. Further research into the pharmacological and toxicological properties of this impurity is warranted to fully understand its potential impact. The information presented herein serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of bupivacaine.

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